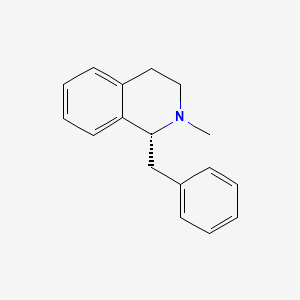
(R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
Synthesis and Biological Relevance
A study developed a general procedure for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, focusing on organocatalytic, regio-, and enantioselective Pictet-Spengler reactions. This process was significant for preparing biologically and pharmaceutically relevant alkaloids, such as (R)-norcoclaurine and (R)-coclaurine, highlighting the compound's role in drug development and organic chemistry (Ruiz-Olalla et al., 2015).
Neuroprotective Effects
Research has shown that 1-benzyl-1,2,3,4-tetrahydroisoquinoline compounds have neuroprotective effects against various dopaminergic neurotoxins. This indicates their potential use in treating neurodegenerative disorders such as Parkinson's disease (Kotake et al., 2005).
Relation to Parkinson's Disease
A study discovered 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a novel endogenous amine in mouse brain and parkinsonian CSF. Its higher levels in parkinsonian patients suggest a potential link to idiopathic Parkinson's disease, possibly as a parkinsonism-inducing agent (Kotake et al., 1995).
Pharmaceutical Applications
The tetrahydroisoquinoline moiety, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, is found in various biologically active molecules. These compounds have been explored for their anticancer and antimicrobial properties, demonstrating the compound's broad pharmaceutical applications (Redda et al., 2010).
Conformational Analysis and Dopamine Receptor Ligands
Conformational analysis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been conducted to understand their interaction with D1 dopamine receptors. This research aids in the design of new drugs targeting dopamine receptors, particularly in treating neurological disorders (Charifson et al., 1989).
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
(1R)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m1/s1 |
Clave InChI |
VKRKVLLLTIHDEF-QGZVFWFLSA-N |
SMILES isomérico |
CN1CCC2=CC=CC=C2[C@H]1CC3=CC=CC=C3 |
SMILES canónico |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



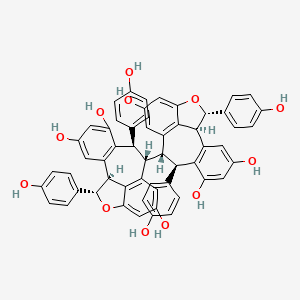
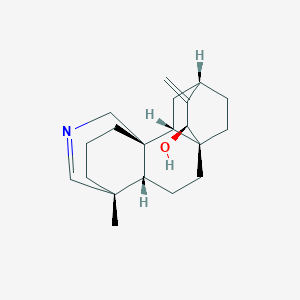
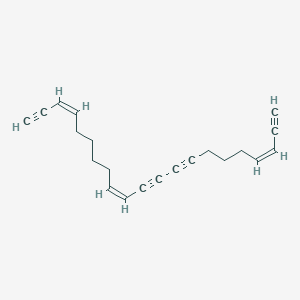
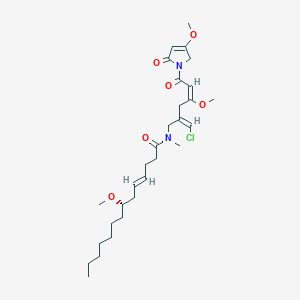
![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
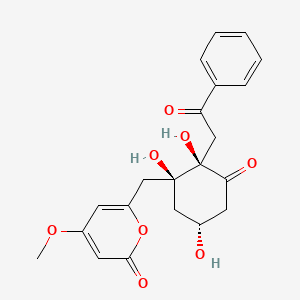
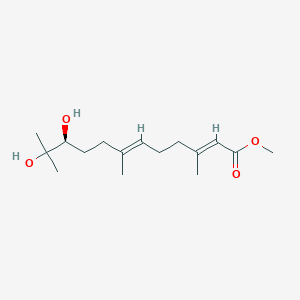
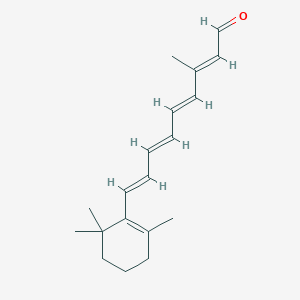
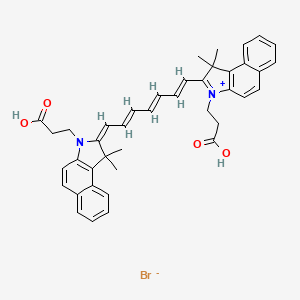
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)
